Cas no 2287280-05-9 (1-Bromo-2-dimethylphosphoryl-4-nitrobenzene)

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene is a specialized organophosphorus compound featuring a bromo substituent and a nitro group on a benzene ring, along with a dimethylphosphoryl moiety. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of phosphonate derivatives and functionalized aromatic systems. The presence of both electrophilic (bromo, nitro) and nucleophilic (phosphoryl) groups allows for versatile reactivity, facilitating applications in cross-coupling reactions, ligand synthesis, and pharmaceutical research. Its well-defined molecular architecture ensures consistent performance in complex transformations, while the nitro group enhances electron-withdrawing properties, aiding in regioselective modifications. Suitable for controlled functionalization, it is commonly employed in academic and industrial R&D settings.
1-Bromo-2-dimethylphosphoryl-4-nitrobenzene structure
2287280-05-9 structure
Product name:1-Bromo-2-dimethylphosphoryl-4-nitrobenzene
CAS No:2287280-05-9
MF:C8H9BrNO3P
Molecular Weight:278.039722204208
CID:6386442
PubChem ID:137943739

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene 化学的及び物理的性質

名前と識別子

    • EN300-6497291
    • 1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
    • 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene
    • 2287280-05-9
    • インチ: 1S/C8H9BrNO3P/c1-14(2,13)8-5-6(10(11)12)3-4-7(8)9/h3-5H,1-2H3
    • InChIKey: WPJQHBHEFFSSEA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1P(C)(C)=O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 276.95034g/mol
  • 同位素质量: 276.95034g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.9Ų
  • XLogP3: 1.5

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6497291-0.05g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95.0%
0.05g
$338.0 2025-03-14
Enamine
EN300-6497291-0.25g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95.0%
0.25g
$721.0 2025-03-14
Aaron
AR028S56-100mg
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95%
100mg
$720.00 2025-02-16
Aaron
AR028S56-2.5g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95%
2.5g
$3952.00 2023-12-15
Aaron
AR028S56-1g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95%
1g
$2030.00 2025-02-16
1PlusChem
1P028RWU-2.5g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95%
2.5g
$3592.00 2024-05-24
1PlusChem
1P028RWU-100mg
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95%
100mg
$686.00 2024-05-24
Aaron
AR028S56-5g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95%
5g
$5836.00 2023-12-15
1PlusChem
1P028RWU-5g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95%
5g
$5286.00 2024-05-24
Enamine
EN300-6497291-0.5g
1-bromo-2-(dimethylphosphoryl)-4-nitrobenzene
2287280-05-9 95.0%
0.5g
$1136.0 2025-03-14

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene 関連文献

1-Bromo-2-dimethylphosphoryl-4-nitrobenzeneに関する追加情報

Comprehensive Overview of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene (CAS No. 2287280-05-9)

1-Bromo-2-dimethylphosphoryl-4-nitrobenzene (CAS 2287280-05-9) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This compound, characterized by its bromine and dimethylphosphoryl functional groups attached to a nitrobenzene backbone, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "1-Bromo-2-dimethylphosphoryl-4-nitrobenzene synthesis", "CAS 2287280-05-9 applications", and "nitrobenzene derivatives in drug discovery", reflecting the growing interest in this compound.

The molecular structure of 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene combines electrophilic (bromo and nitro) and nucleophilic (dimethylphosphoryl) moieties, making it a valuable building block for cross-coupling reactions and other advanced synthetic methodologies. Recent studies highlight its role in the development of novel phosphorus-containing ligands, which are critical in catalysis and material science. Searches for "phosphoryl benzene derivatives" and "bromo-nitrobenzene reactivity" have surged, indicating its relevance in cutting-edge research.

From an industrial perspective, CAS 2287280-05-9 is often explored for its potential in creating high-performance polymers and specialty chemicals. The compound's stability under various conditions and its compatibility with green chemistry principles align with the current trend toward sustainable synthesis. Keywords such as "eco-friendly nitrobenzene synthesis" and "dimethylphosphoryl group applications" are frequently associated with this compound, underscoring its alignment with modern environmental standards.

In the pharmaceutical sector, 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene is investigated for its role in prodrug design and targeted drug delivery systems. Its ability to act as a bioisostere for carboxylic acids or other functional groups makes it a promising candidate for medicinal chemistry. Online queries like "nitrobenzene derivatives in medicine" and "phosphoryl-based drug candidates" reflect the compound's therapeutic potential.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize CAS 2287280-05-9, ensuring purity and consistency for research applications. The compound's spectral data and synthetic protocols are often sought after, as evidenced by search trends like "1-Bromo-2-dimethylphosphoryl-4-nitrobenzene characterization" and "CAS 2287280-05-9 NMR peaks".

As the demand for novel chemical entities grows, 1-Bromo-2-dimethylphosphoryl-4-nitrobenzene continues to be a focal point in academic and industrial research. Its multifaceted applications, coupled with its compatibility with emerging technologies like flow chemistry and machine learning-assisted synthesis, position it as a compound of enduring significance. Future studies may explore its utility in optoelectronic materials or bioconjugation techniques, further expanding its scientific footprint.

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